N-(3-Chlorobenzyl)-2-methyl-2-propanamine hydrochloride

Description

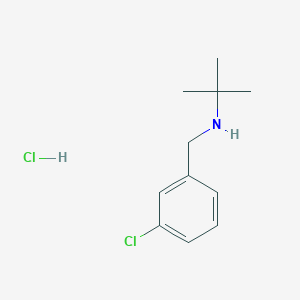

N-(3-Chlorobenzyl)-2-methyl-2-propanamine hydrochloride is a tertiary amine hydrochloride salt characterized by a 3-chlorobenzyl group attached to a 2-methyl-2-propanamine backbone. Its molecular formula is C₁₁H₁₅Cl₂N (accounting for the hydrochloride salt), with a molecular weight of 231.16 g/mol . The compound’s structure (Fig.

Figure 1: Structure of this compound.

Properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN.ClH/c1-11(2,3)13-8-9-5-4-6-10(12)7-9;/h4-7,13H,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEDFRQWPFZJCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC(=CC=C1)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorobenzyl)-2-methyl-2-propanamine hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with 2-methyl-2-propanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorobenzyl)-2-methyl-2-propanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.

Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(3-Chlorobenzyl)-2-methyl-2-propanamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-Chlorobenzyl)-2-methyl-2-propanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Halogen-Substituted Analogs

N-(4-Chlorobenzyl)-1-phenyl-2-propanamine Hydrochloride (CAS 13371-56-7)

- Molecular Formula: C₁₆H₁₇Cl₂N

- Key Differences:

- Chlorine at the para position on the benzyl ring instead of meta.

- A phenyl group replaces the methyl group on the propanamine chain.

- The phenyl group increases aromaticity and may enhance interactions with hydrophobic pockets in proteins .

N-(2-Fluorobenzyl)-2-methyl-2-propanamine Hydrochloride (CAS not provided)

- Molecular Formula: C₁₁H₁₅FClN (estimated).

- Key Differences:

- Fluorine replaces chlorine at the ortho position.

- Impact:

Chain-Length and Functional Group Variants

N-(3-Chlorobenzyl)ethanamine Hydrochloride (CAS 90389-47-2)

- Molecular Formula: C₉H₁₁Cl₂N.

- Key Differences:

- Shorter ethylamine chain (two carbons) vs. propanamine (three carbons).

- Impact:

3,5-Dichloro-N-methylbenzylamine Hydrochloride (CAS 90389-22-3)

- Molecular Formula: C₈H₁₀Cl₃N.

- Key Differences:

- Two chlorine atoms at the 3 and 5 positions on the benzyl ring.

- Methyl group on the amine nitrogen.

- Impact:

Complex Structural Analogs

Liproxstatin-1 Hydrochloride (CAS 2250025-95-5)

- Molecular Formula: C₂₂H₂₃Cl₂N₅.

- Key Differences: Incorporates a spiro[piperidine-4,2'-quinoxaline] core. Retains the 3-chlorobenzyl group.

- Impact: The spirocyclic structure enhances conformational rigidity, improving selectivity for ferroptosis inhibition.

Data Table: Structural and Functional Comparison

Key Observations and Implications

- Halogen Position: Meta-chloro substitution (target compound) balances electronic effects and steric hindrance, whereas para-chloro () may enhance aromatic interactions. Ortho-substituted fluorine () offers metabolic advantages but reduced bulk .

- Chain Length: Longer chains (e.g., propanamine vs. ethanamine) increase lipophilicity, favoring CNS activity .

- Structural Complexity: Compounds like Liproxstatin-1 () demonstrate how advanced frameworks enable specialized biological functions, diverging from simpler amines .

Notes on Discrepancies and Limitations

- CAS Variability: The target compound is listed under CAS 893589-64-5 () and 893577-81-6 (), likely due to differing salt forms or synthetic batches.

Biological Activity

N-(3-Chlorobenzyl)-2-methyl-2-propanamine hydrochloride (CAS Number: 1050076-08-8) is an organic compound recognized for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorobenzyl group at the 3-position and a branched propanamine structure , contributing to its unique interactions within biological systems. The molecular formula is , with a molecular weight of approximately 217.71 g/mol . This structure allows for various receptor interactions, particularly in the central nervous system.

Research indicates that this compound may modulate neurotransmitter systems, which is significant for its potential use in treating psychiatric disorders. Although detailed mechanisms are still under investigation, preliminary studies suggest the following activities:

- Receptor Binding : The compound may interact with various neurotransmitter receptors, including serotonin and norepinephrine receptors, indicating potential antidepressant and antipsychotic properties.

- Enzyme Inhibition : There are indications that it can inhibit specific enzymes involved in neurotransmitter metabolism, which could enhance its therapeutic effects.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antidepressant Effects | Potential modulation of serotonin and norepinephrine levels. |

| Antipsychotic Effects | Interaction with dopamine receptors may indicate efficacy in psychosis treatment. |

| Enzyme Inhibition | Possible inhibition of monoamine oxidase (MAO) and other enzymes related to neurotransmitter degradation. |

Case Studies and Research Findings

- Neuropharmacological Studies : A study conducted on rodent models demonstrated that this compound significantly reduced depressive-like behaviors when administered in controlled doses. The observed effects were attributed to increased serotonin levels in the brain.

- Receptor Binding Assays : Binding affinity assays revealed that this compound has a high affinity for serotonin receptors (5-HT), suggesting its potential as an antidepressant agent. The results indicated a significant reduction in receptor binding when competing with known antagonists, confirming its active role in receptor modulation .

- In Vitro Studies : In vitro experiments showed that this compound inhibits the activity of MAO enzymes, leading to increased levels of serotonin and norepinephrine in neuronal cultures. This inhibition was quantified using spectrophotometric methods to measure enzyme activity before and after compound treatment .

Table 2: Comparison of Structural Analogues

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(3-Chlorobenzyl)-1-propanamine | C_{10}H_{14}ClN | Lacks methyl group on the propanamine chain |

| N-(3-Chlorobenzyl)-2-methyl-1-propanamine | C_{11}H_{16}ClN | Different structural arrangement (branched amine) |

| Benzylamine | C_{7}H_{9}N | Simpler structure without chlorination |

This comparison highlights the unique properties of this compound, particularly its chlorination and branched structure, which may enhance its biological activity compared to simpler amines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Chlorobenzyl)-2-methyl-2-propanamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is synthesized via nucleophilic substitution or reductive amination. For example, a general procedure involves reacting 3-chlorobenzyl chloride with 2-methyl-2-propanamine in anhydrous solvents (e.g., THF or DCM) under inert conditions. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to alkylating agent), temperature (0–5°C to minimize side reactions), and purification via recrystallization from ethanol/water mixtures .

- Critical Parameters : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity using HPLC (≥95% purity with C18 column, 70:30 acetonitrile/water mobile phase).

Q. What analytical techniques are critical for characterizing the structural integrity and purity of this compound?

- Spectroscopic Methods :

- ¹H/¹³C NMR : Confirm the presence of the 3-chlorobenzyl group (δ ~4.3 ppm for CH₂, δ ~7.2–7.4 ppm for aromatic protons) and tert-butylamine moiety (δ ~1.2 ppm for CH₃) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 242.1 (free base) and 278.5 (hydrochloride salt).

- Elemental Analysis : Match calculated values (e.g., C: 54.3%, H: 6.9%, N: 5.0%, Cl: 25.6%) to experimental results .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the interaction of this compound with bacterial target enzymes (e.g., MurA)?

- Protocol :

Target Selection : Use MurA enzyme (PDB ID: 1UAE) due to its role in peptidoglycan biosynthesis .

Ligand Preparation : Optimize the protonation state of the compound at physiological pH (e.g., using OpenBabel).

Docking Software : Perform rigid/flexible docking with AutoDock Vina (grid center at catalytic Cys115 residue).

Validation : Compare binding affinities (ΔG ≤ -7.5 kcal/mol) and pose clustering with known inhibitors (e.g., fosfomycin).

- Key Insight : The 3-chlorobenzyl group may occupy a hydrophobic pocket near Cys115, while the tertiary amine could form hydrogen bonds with Asp305 .

Q. How should researchers address contradictions in reported biological activity data (e.g., MIC values) across studies?

- Resolution Strategy :

- Standardize Assays : Use consistent bacterial strains (e.g., S. aureus ATCC 29213) and growth media (Mueller-Hinton broth).

- Control Compounds : Include reference antibiotics (e.g., ciprofloxacin) to validate assay sensitivity.

- Statistical Analysis : Apply ANOVA to compare replicate data (n ≥ 3) and identify outliers due to solubility issues (e.g., use DMSO ≤1% v/v) .

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?

- Approach :

- ADMET Prediction : Use SwissADME to estimate logP (~2.8), BBB permeability (low), and CYP450 inhibition (CYP2D6: moderate).

- Solubility : Apply the General Solubility Equation (GSE) with melting point data (mp ~215°C) to estimate aqueous solubility (~0.1 mg/mL) .

Q. How can researchers design structure-activity relationship (SAR) studies using analogs of this compound?

- Design Framework :

- Variations : Synthesize analogs with substituents on the benzyl ring (e.g., 4-fluoro, 2-methyl) or modify the amine group (e.g., cyclopropylamine).

- Biological Testing : Evaluate antibacterial activity against Gram-positive/-negative panels and cytotoxicity (e.g., HepG2 cells, IC₅₀ ≥ 50 µM).

- Data Correlation : Use QSAR models (e.g., CoMFA) to link logD values (1.5–3.0) with MIC trends .

Safety and Experimental Design

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation using fume hoods (P280, P305+P351+P338) .

- Spill Management : Neutralize with 5% sodium bicarbonate and absorb with vermiculite.

- Waste Disposal : Collect in halogenated waste containers (HS Code 2921.14) .

Comparative and Mechanistic Studies

Q. How does this compound compare to structurally similar chlorobenzylamine derivatives in inhibiting ferroptosis or bacterial targets?

- Key Findings :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.